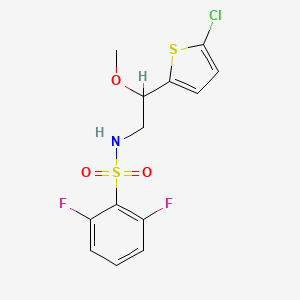
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(5-Chlorothiophen-2-yl)methanamine" is a related compound that has a molecular weight of 147.63 . It is stored in a dark place, under inert atmosphere, and at a temperature below -20°C . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(5-Chlorothiophen-2-yl)methanamine” has been determined by CHN analysis, FTIR and H1 NMR . The molecular formula is C5H6ClNS .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Chlorothiophen-2-yl)methanamine” include a density of 1.332g/cm3, a boiling point of 210.56ºC at 760 mmHg, and a flash point of 81.144ºC .Aplicaciones Científicas De Investigación
Alpha 1-Blocker in Benign Prostatic Hypertrophy
Kawabe et al. (1990) evaluated an alpha 1-blocker, (R)(-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide hydrochloride (YM617), in a double-blind study for benign prostatic hypertrophy. The study found significant improvements in subjective symptoms and urodynamic studies, indicating the potential of such compounds in medical applications beyond their basic chemical properties (Kawabe et al., 1990).
Perfluorinated Chemicals in Human Blood
Kärrman et al. (2006) analyzed blood samples for perfluorinated chemicals (PFCs), highlighting the widespread exposure and bioaccumulation of these compounds in humans. This study provides insight into the environmental and health implications of fluorinated compounds, related to the chemical structure (Kärrman et al., 2006).
Persistent Organic Pollutants in Firefighters
Shaw et al. (2013) measured concentrations of various pollutants, including polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans, in firefighters, underscoring the occupational exposure to complex chemical mixtures. This research emphasizes the importance of understanding the toxicological profiles of chemicals, including those structurally related to the compound (Shaw et al., 2013).
Treatment of Diabetes with Metahexamide
Pollen et al. (1960) investigated metahexamide—N(3-amino-4-methylbenzenesulfonyl)-N-cyclohexylurea—in diabetic patients, showing the therapeutic potential of sulfonyl-containing compounds. This study reflects on the pharmacological applications and the significance of understanding the mechanisms of action for compounds with similar functionalities (Pollen et al., 1960).
Safety and Hazards
Direcciones Futuras
Thiophene-based analogs have been a focus of research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzenesulfonamide are Prothrombin and Coagulation factor X . These proteins play crucial roles in the blood coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot.
Biochemical Pathways
The compound’s action on Prothrombin and Coagulation factor X affects the blood coagulation cascade . This cascade is a series of reactions that lead to the formation of a blood clot. By inhibiting key proteins in this pathway, the compound could potentially disrupt the normal process of blood clotting.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal (gi) absorption and is bbb permeant . The Log Kp (skin permeation) is -6.16 cm/s .
Propiedades
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF2NO3S2/c1-20-10(11-5-6-12(14)21-11)7-17-22(18,19)13-8(15)3-2-4-9(13)16/h2-6,10,17H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTUQXCRMUKTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=C(C=CC=C1F)F)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2960001.png)

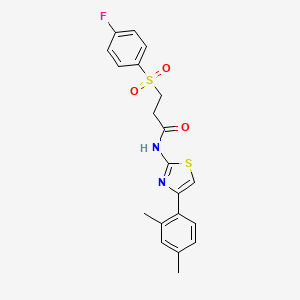
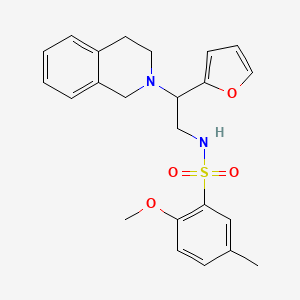

![N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2960011.png)
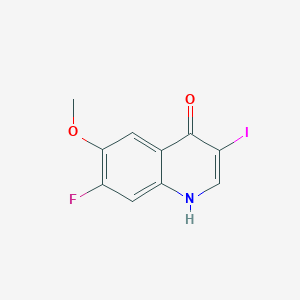

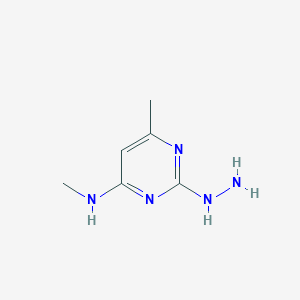

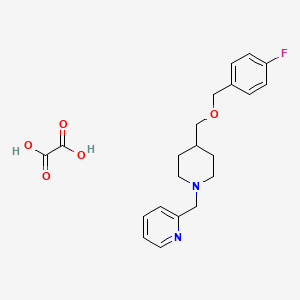
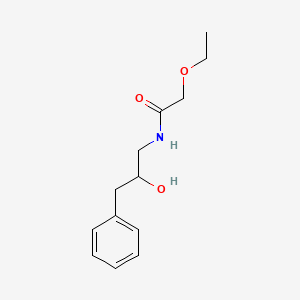
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2960021.png)